(7-bromo-1H-indol-3-yl)methanamine

Description

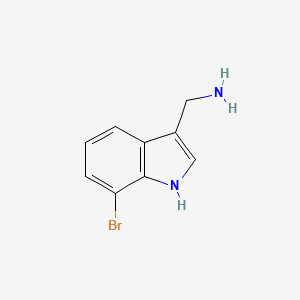

(7-Bromo-1H-indol-3-yl)methanamine is a brominated indole derivative featuring a methanamine (-CH₂NH₂) substituent at the 3-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The bromine atom at the 7-position enhances electrophilic reactivity and may influence binding interactions in biological systems.

Properties

CAS No. |

887581-42-2 |

|---|---|

Molecular Formula |

C9H9BrN2 |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

(7-bromo-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C9H9BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 |

InChI Key |

WYBJUXJPUNFHQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CN |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted 3-Aminoindoles

2-(7-Bromo-1H-indol-3-yl)ethanamine

- Molecular Formula : C₁₀H₁₁BrN₂

- Molecular Weight : 239.116 g/mol

- Structure : Features an ethylamine (-CH₂CH₂NH₂) chain at the 3-position instead of methanamine.

- Key Data: ChemSpider ID 13717569; CAS 40619-69-0.

2-(7-Bromo-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₀H₈BrNO₂

- Molecular Weight : 262.08 g/mol

- Structure : Carboxylic acid (-CH₂COOH) substituent at the 3-position.

- Key Data : The acidic group enhances water solubility, making it suitable for salt formation or conjugation chemistry. This derivative is a common intermediate for synthesizing amide-linked bioactive compounds .

Thioether-Linked Derivatives

2-((7-Bromo-1H-indol-3-yl)thio)-N-(substituted)acetamides

- Examples :

- 6c7 : 2-((7-Bromo-1H-indol-3-yl)thio)-N-(2-methoxybenzyl)acetamide

- 6c8 : 2-((7-Bromo-1H-indol-3-yl)thio)-N-(3,4-dichlorobenzyl)acetamide

- Key Data :

Ketone and Aryl-Substituted Derivatives

1-(7-Bromo-1H-indol-3-yl)ethan-1-one

- Structure : Ketone (-COCH₃) at the 3-position.

- Key Data : NMR (1H and 13C) confirms the carbonyl group’s presence. The electron-withdrawing ketone reduces nucleophilicity at the 3-position, directing reactivity toward condensation or reduction reactions .

2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine Hydrochloride

- Molecular Formula : C₁₅H₁₅BrClN₃

- Structure : Pyridinyl substituent at the 2-position and ethylamine at the 3-position.

- Key Data: CAS 1052405-41-0.

Halogen and Hydroxyl Variants

(4-Bromo-7-fluoro-1H-indol-3-yl)methanol

- Molecular Formula: C₈H₆BrFNO

- Molecular Weight : 244.06 g/mol

- Structure : Bromine at 4-position, fluorine at 7-position, and hydroxymethyl (-CH₂OH) at 3-position.

- Key Data : CAS 1360946-31-1. The dual halogenation and hydroxyl group suggest utility in radiopharmaceuticals or as a synthetic precursor for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.